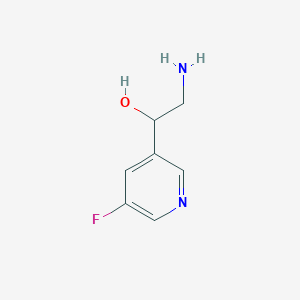![molecular formula C10H18O B13315680 {Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
{Spiro[4.4]nonan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Spiro[44]nonan-1-yl}methanol is a spirocyclic compound with the molecular formula C₁₀H₁₈O It features a spiro[44]nonane core structure, which consists of two cyclohexane rings fused at a single carbon atom, and a methanol group attached to the spiro carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.4]nonan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of di[aryl(hetaryl)methyl] malonic acids, which undergo P₂O₅-promoted cyclization to form fused spiro[4.4]nonane-1,6-diones . Another approach includes the preparation of optically active spiro[4.4]nonane derivatives through synthetic methods that establish the absolute configuration of each enantiomer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{Spiro[4.4]nonan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield spiro[4.4]nonane-1-carboxylic acid, while reduction can produce spiro[4.4]nonane-1-ol.
Aplicaciones Científicas De Investigación
{Spiro[4.4]nonan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research into spirocyclic compounds often explores their potential as therapeutic agents due to their stability and bioactivity.
Industry: This compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {Spiro[4.4]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, spirocyclic quaternary ammoniums derived from similar structures have shown significant affinity for nicotinic acetylcholine receptors (nAChRs), indicating potential analgesic effects . The compound’s effects are mediated through binding to these receptors, influencing neurotransmission and pain perception.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]nonane: A simpler spirocyclic compound without the methanol group.
Spiro[4.5]decane: Features a larger ring system with different chemical properties.
Spiroketals: Compounds with spirocyclic ketal structures, often found in natural products.
Uniqueness
{Spiro[4.4]nonan-1-yl}methanol is unique due to its specific spiro[4.4]nonane core and the presence of a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
spiro[4.4]nonan-4-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9,11H,1-8H2 |
Clave InChI |
LEOFSZGHTWYFGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
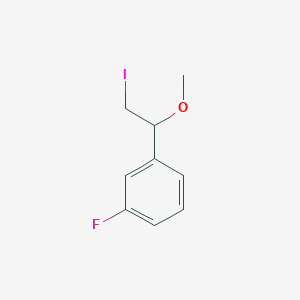
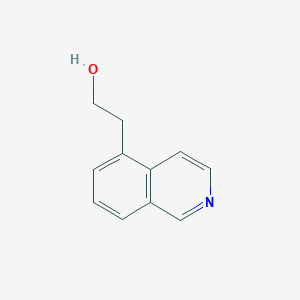

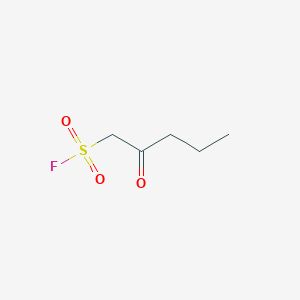
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
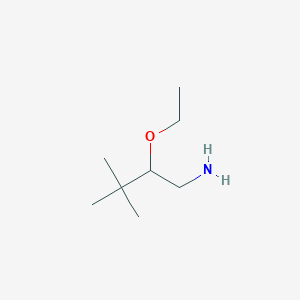

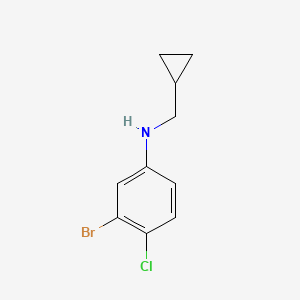
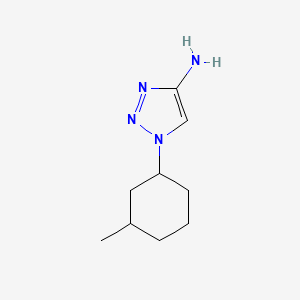

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)

